

# A Comparative Analysis of INDY Gene Homologues: From Fruit Flies to Humans

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A comprehensive guide for researchers, scientists, and drug development professionals on the "I'm Not Dead Yet" (**INDY**) gene and its homologues, exploring their conserved and divergent roles in metabolism and longevity across species.

First identified in the fruit fly *Drosophila melanogaster*, the "I'm Not Dead Yet" (**INDY**) gene has emerged as a key regulator of metabolism and lifespan. Its homologues, found in a wide array of species from worms to humans (where it is known as SLC13A5), encode plasma membrane transporters for citrate and other Krebs cycle intermediates. Reduction in **INDY** function has been shown to extend lifespan in invertebrates and confer a range of metabolic benefits in mammals, mimicking the effects of caloric restriction. This guide provides a comparative analysis of **INDY** homologues, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways to support further research and therapeutic development.

## Performance Comparison of INDY Gene Homologues

The functional consequences of reduced **INDY**/SLC13A5 activity vary across species, highlighting both conserved metabolic roles and species-specific adaptations. The following tables summarize key quantitative data on the effects of **INDY** homologue mutations on lifespan and metabolic parameters.

Species	Gene	Mutation/Manipulation	Median Lifespan Extension (%)	Reference
Drosophila melanogaster	Indy	Indy206 heterozygote	~100%	<a href="#">[1]</a>
Drosophila melanogaster	Indy	Indy302 heterozygote	~80-100%	<a href="#">[1]</a>
Caenorhabditis elegans	CeNAC-2	RNAi knockdown	~20%	<a href="#">[2]</a>

Table 1: Comparison of Lifespan Extension in Invertebrate Models with Reduced **INDY** Homologue Function.

Parameter	Species	Genotype	Change	Reference
Body Weight	Mouse	mIndy knockout	15-20% reduction	<a href="#">[3]</a>
Fat Mass	Mouse	mIndy knockout	Significantly less white fat	<a href="#">[4]</a>
Insulin Sensitivity	Mouse	mIndy knockout	Marked increase in glucose infusion rate during hyperinsulinemic-euglycemic clamp	<a href="#">[5]</a>
Hepatic Glucose Production	Mouse	mIndy knockout	Reduced by 20% (basal) and 50% (during clamp)	<a href="#">[5]</a>
Skeletal Muscle Glucose Uptake	Mouse	mIndy knockout	Increased by 38%	<a href="#">[5]</a>

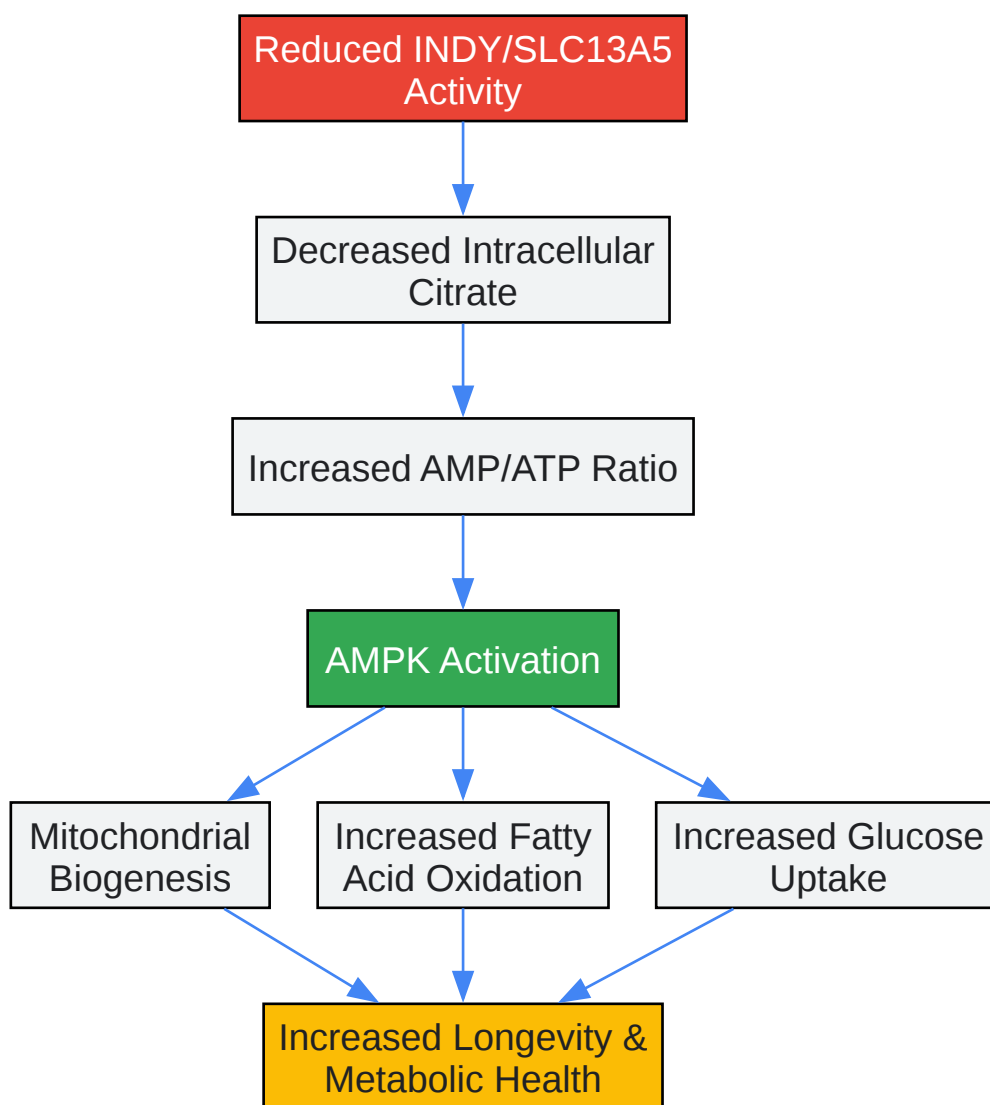
Table 2: Metabolic Phenotypes of mIndy Knockout Mice.

Species	Transporter	Substrate	Km ( $\mu$ M)	Vmax (nmol/mg protein/min)	Reference
Drosophila melanogaster	INDY	Citrate	$1.6 \pm 0.2$	$1.8 \pm 0.1$	[6]
Human	SLC13A5 (NaCT)	Citrate	~600	Not specified	[7]
Mouse	Slc13a5 (NaCT)	Citrate	20-40	Not specified	[8]
Rat	Slc13a5 (NaCT)	Citrate	Similar to fly INDY	Not specified	[9]

Table 3: Kinetic Parameters of **INDY**/SLC13A5 Homologues for Citrate Transport. Note: The Vmax for human and mouse transporters was not explicitly found in the search results.

## Key Signaling Pathways

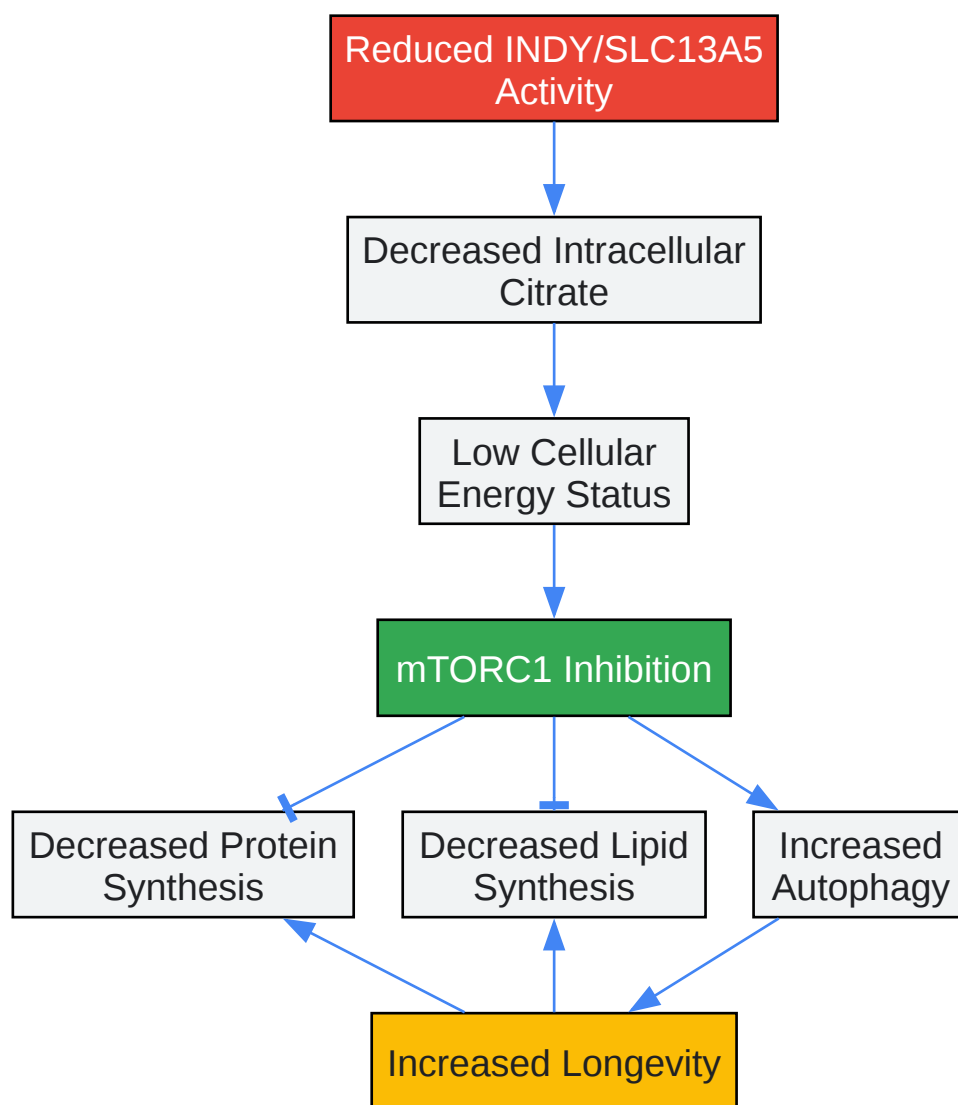
The metabolic effects of reduced **INDY**/SLC13A5 function are mediated through complex signaling networks that sense and respond to changes in cellular energy status. Two key pathways involved are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) pathways.



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**Figure 1: INDY/SLC13A5, AMPK, and Metabolic Regulation.**

A reduction in **INDY/SLC13A5**-mediated citrate transport leads to a decrease in intracellular citrate levels. This shift in the cellular energy balance results in an increased AMP/ATP ratio, which is a potent activator of AMPK. Activated AMPK, a master regulator of cellular energy homeostasis, then initiates a cascade of downstream effects, including the promotion of mitochondrial biogenesis, increased fatty acid oxidation, and enhanced glucose uptake, collectively contributing to improved metabolic health and extended lifespan.[10]



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**Figure 2: INDY/SLC13A5 and mTOR Signaling.**

The mTOR signaling pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth and proliferation in response to nutrient availability. Reduced **INDY**/SLC13A5 activity and the consequent decrease in intracellular citrate signal a low-energy state, leading to the inhibition of mTORC1. This inhibition results in a decrease in energy-consuming processes such as protein and lipid synthesis, and an increase in cellular maintenance processes like autophagy. These shifts in cellular metabolism are thought to contribute to the longevity-promoting effects of reduced **INDY** function.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **INDY** gene homologues.

### [14C]-Citrate Uptake Assay in HEK293 Cells

This protocol is used to measure the transport activity of **INDY**/SLC13A5 homologues expressed in a mammalian cell line.

Materials:

- HEK293 cells
- Expression vector containing the **INDY**/SLC13A5 homolog of interest
- Transfection reagent (e.g., Lipofamine)
- 24-well cell culture plates
- Wash buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 10 mM HEPES, pH 7.4
- Uptake buffer: Wash buffer containing a known concentration of [14C]-citrate
- Lysis buffer: 1% SDS in water
- Scintillation cocktail
- Scintillation counter

Procedure:

- Seed HEK293 cells in 24-well plates and grow to ~80-90% confluency.
- Transfect the cells with the expression vector containing the **INDY**/SLC13A5 homolog using a suitable transfection reagent according to the manufacturer's instructions. An empty vector should be used as a negative control.
- Allow 24-48 hours for gene expression.

- On the day of the assay, wash the cells twice with 1 mL of pre-warmed wash buffer.
- Initiate the uptake by adding 0.5 mL of uptake buffer containing [14C]-citrate to each well.
- Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes).
- Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold wash buffer.
- Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 10 minutes at room temperature.
- Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and mix thoroughly.
- Measure the radioactivity in a scintillation counter.
- Determine the protein concentration of the cell lysate from a parallel well to normalize the uptake data (e.g., using a BCA protein assay).
- Calculate the rate of citrate uptake (e.g., in nmol/mg protein/min).

## Drosophila melanogaster Lifespan Analysis

This protocol outlines the procedure for determining the lifespan of fruit flies with mutations in the **Indy** gene.

### Materials:

- Drosophila stocks (wild-type and **Indy** mutant lines)
- Standard Drosophila food vials
- Fly incubator set at 25°C with a 12:12 hour light:dark cycle
- Anesthetic (e.g., CO<sub>2</sub> or FlyNap)
- Fine paintbrushes for manipulating flies

### Procedure:

- Collect newly eclosed adult flies (within 24 hours of emergence) of the desired genotypes.
- Anesthetize the flies and sort them by sex.
- Place a defined number of flies (e.g., 20-25) of the same sex and genotype into fresh food vials. Set up multiple replicate vials for each genotype.
- Maintain the flies in a controlled environment (25°C, 12:12 light:dark cycle).
- Transfer the flies to fresh food vials every 2-3 days to prevent them from getting stuck in the old food.
- At each transfer, count and record the number of dead flies in each vial.
- Continue this process until all flies have died.
- Construct survival curves by plotting the percentage of surviving flies against time (in days).
- Calculate the median and maximum lifespan for each genotype.
- Perform statistical analysis (e.g., log-rank test) to determine if there are significant differences in lifespan between the genotypes.

## Quantitative Real-Time PCR (qRT-PCR) for Drosophila Indy Gene Expression

This protocol is used to quantify the mRNA levels of the **Indy** gene in Drosophila.

Materials:

- Drosophila samples (e.g., whole flies or specific tissues)
- RNA extraction kit (e.g., TRIzol or a column-based kit)
- DNase I
- Reverse transcriptase kit for cDNA synthesis



- qPCR instrument
- SYBR Green qPCR master mix
- Primers specific for the *Drosophila* **Indy** gene and a reference gene (e.g., Rp49)

Procedure:

- RNA Extraction:
  - Homogenize *Drosophila* samples in lysis buffer from an RNA extraction kit.
  - Extract total RNA following the manufacturer's protocol.
  - Treat the RNA with DNase I to remove any contaminating genomic DNA.
  - Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis:
  - Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
- qPCR:
  - Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers for either **Indy** or the reference gene, and the synthesized cDNA.
  - Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis:

- Determine the cycle threshold (Ct) values for both the **Indy** gene and the reference gene in each sample.
- Calculate the relative expression of the **Indy** gene using the  $\Delta\Delta C_t$  method, normalizing to the expression of the reference gene.

## Western Blotting for Protein Analysis in Mouse Liver

This protocol describes the detection and quantification of a specific protein (e.g., phosphorylated AMPK) in mouse liver tissue.

### Materials:

- Mouse liver tissue
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody specific to the protein of interest
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Protein Extraction:

- Homogenize a small piece of frozen mouse liver tissue in ice-cold lysis buffer.
- Centrifuge the lysate at high speed to pellet cellular debris.
- Collect the supernatant containing the total protein extract.
- Determine the protein concentration using a protein assay.
- SDS-PAGE and Transfer:
  - Denature a specific amount of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by size using SDS-PAGE.
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
  - Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
  - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Capture the chemiluminescent signal using an imaging system.
  - Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g.,  $\beta$ -actin or GAPDH).

## Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

This is the gold-standard technique to assess insulin sensitivity in vivo.

### Materials:

- Surgically catheterized conscious mice (jugular vein for infusion, carotid artery for sampling)
- Infusion pumps
- Insulin solution
- Glucose solution (e.g., 20% dextrose)
- [3-3H]-glucose tracer
- Blood glucose meter
- Blood collection supplies

### Procedure:

- Preparation:
  - Fast the mice for 5-6 hours before the clamp.
  - Connect the infusion lines to the jugular vein catheter.
- Basal Period:
  - Infuse [3-3H]-glucose at a constant rate for ~90 minutes to allow for tracer equilibration and to determine the basal rate of glucose appearance (Ra).
  - Take blood samples from the arterial catheter at regular intervals to measure basal glucose and insulin levels and [3H]-glucose specific activity.
- Clamp Period:

- Begin a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min) to achieve hyperinsulinemia.
- Simultaneously, begin a variable infusion of glucose to maintain euglycemia (i.e., normal blood glucose levels).
- Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
- Continue the [3-3H]-glucose infusion to trace glucose metabolism under hyperinsulinemic conditions.
- Once a steady state is reached (stable blood glucose and GIR for ~30 minutes), take blood samples to measure plasma insulin, glucose, and [3H]-glucose specific activity.
- Data Analysis:
  - The GIR during the steady-state period is a direct measure of whole-body insulin sensitivity.
  - The tracer data can be used to calculate the rates of glucose uptake and hepatic glucose production.

## Conclusion

The study of **INDY** gene homologues has provided valuable insights into the fundamental mechanisms linking metabolism and aging. While reduced **INDY** function consistently leads to beneficial metabolic effects and extended lifespan in invertebrates, the picture in mammals is more complex, with complete loss of function in humans resulting in severe neurological disorders. This highlights the importance of a comparative approach to understanding the nuanced roles of these transporters in different species. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of targeting the **INDY**/SLC13A5 pathway for metabolic diseases and age-related disorders.

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